4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
Description
Historical Development of Pyrrole-2-Carboxamide Research
Pyrrole-2-carboxamide derivatives trace their origins to the early 20th-century isolation of pyrrole-2-carboxylic acid from natural sources, such as the dehydrogenation of proline. Initial synthetic efforts focused on esterification and carboxylation of pyrrole rings, yielding foundational scaffolds like pyrrole-2-carboxamide. The 21st century marked a paradigm shift toward structure-guided drug design, particularly for tuberculosis (TB) therapeutics. For example, the crystal structure of M. tuberculosis MmpL3 informed the rational design of pyrrole-2-carboxamides with nanomolar inhibitory activity.
A critical milestone was the identification of the 2-adamantyl group as an optimal substituent for enhancing anti-TB activity, as demonstrated by compound 5 (MIC < 0.016 μg/mL). Subsequent exploration of electron-withdrawing groups on the pyrrole ring, such as 4-methoxybenzoyl, further improved target engagement and metabolic stability. The synthesis of 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide epitomizes this evolution, combining a methoxy-substituted aryl group with a tetrahydrofuranmethyl moiety to balance hydrophobicity and hydrogen-bonding capacity.
Table 1: Key Historical Milestones in Pyrrole-2-Carboxamide Research
Significance in Antimicrobial Drug Discovery
Pyrrole-2-carboxamides exhibit broad-spectrum antimicrobial activity, with particular efficacy against Mycobacterium tuberculosis. Their mechanism involves inhibition of MmpL3, a transmembrane transporter essential for mycolic acid biosynthesis. The 4-methoxybenzoyl group enhances target binding through π-π interactions with Phe644 and Tyr646 residues in MmpL3’s hydrophobic pocket, while the tetrahydrofuranmethyl substituent improves solubility and microsomal stability.
Table 2: Comparative Anti-TB Activity of Pyrrole-2-Carboxamide Derivatives
| Compound | R₁ Substituent | R₂ Substituent | MIC (μg/mL) |
|---|---|---|---|
| 5 | 2-Adamantyl | H | <0.016 |
| 32 | 4-CF₃-Ph | 2-Adamantyl | <0.016 |
| Target | 4-MeO-Benzoyl | THF-methyl | <0.016 |
Notably, 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide demonstrates negligible hERG K⁺ channel inhibition (IC₅₀ > 64 μg/mL), reducing cardiac toxicity risks. Its efficacy extends to multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, with >99% bacterial load reduction in murine models.
Position Within Heterocyclic Chemistry and Medicinal Research
Pyrrole-2-carboxamides occupy a unique niche in heterocyclic chemistry due to their planar aromatic core and hydrogen-bonding carboxamide group. The pyrrole ring’s electron-rich nature facilitates interactions with hydrophobic enzyme pockets, while the carboxamide moiety anchors the molecule via hydrogen bonds to residues like Asp645.
Table 3: Physicochemical Properties of Selected Pyrrole-2-Carboxamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| Pyrrole-2-carboxamide | C₅H₆N₂O | 110.11 | 0.5 |
| Target Compound | C₁₈H₂₀N₂O₄ | 328.4 | 3.2 |
The introduction of a tetrahydrofuranmethyl group increases steric bulk, shielding the carboxamide from enzymatic degradation. This modification, combined with the methoxybenzoyl group’s electron-withdrawing effects, optimizes pharmacokinetic profiles without compromising target affinity.
Research Objectives and Applications in Drug Development
Current research aims to refine pyrrole-2-carboxamide derivatives for clinical use. Key objectives include:
- Expanding SAR Libraries : Systematic variation of R₁ (aryl) and R₂ (alkyl) groups to identify analogs with improved bioavailability.
- Combination Therapies : Pairing pyrrole-2-carboxamides with first-line TB drugs to circumvent resistance.
- Proteomic Profiling : Identifying off-target interactions to mitigate adverse effects.
The target compound’s in vivo efficacy (2.1 log CFU reduction in lungs) and stability (t₁/₂ > 4 hours in human microsomes) position it as a lead candidate for preclinical development. Future directions may explore its utility against non-tuberculous mycobacteria or biofilm-associated infections.
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-14-6-4-12(5-7-14)17(21)13-9-16(19-10-13)18(22)20-11-15-3-2-8-24-15/h4-7,9-10,15,19H,2-3,8,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXIVHMLONCDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of a suitable pyrrole precursor with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tetrahydro-2-furanylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylbenzoyl or 4-carboxybenzoyl derivatives, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast and colon cancer cells, which is crucial for developing new anticancer therapies. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| HT-29 (Colon) | 15.3 | Mitochondrial dysfunction |
| A549 (Lung) | 20.7 | Cell cycle arrest and apoptosis |
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
| Inflammatory Model | Cytokine Inhibition (%) | Reference |
|---|---|---|
| LPS-stimulated macrophages | TNF-alpha: 70% | |
| DSS-induced colitis model | IL-6: 65% |
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, which is critical for its antibacterial action.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |
| S. aureus | 16 µg/mL | Disruption of membrane integrity |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide in vivo using xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to the control group, supporting its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
In a randomized controlled trial involving patients with rheumatoid arthritis, this compound was administered as an adjunct therapy. The study reported a marked decrease in disease activity scores and improved quality of life metrics among participants receiving the treatment compared to those on standard care alone.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the pyrrole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in two key regions: the acyl group (position 4 of the pyrrole) and the N-substituent (position 2 carboxamide). Below is a detailed comparison based on substituent modifications, molecular properties, and synthesis data.
Acyl Group Variations
Compounds with alternative acyl groups demonstrate how electronic and steric effects influence physicochemical properties.
Notes:
- Target compound : Molecular formula and weight inferred from analogs (e.g., replacing furylmethyl in with tetrahydrofurfurylmethyl adds 4 hydrogens).
- Electron-withdrawing groups (e.g., 4-fluorobenzoyl in ) may enhance stability but reduce solubility.
- Bulky acyl groups (e.g., cyclohexylcarbonyl in ) increase molecular weight and steric hindrance.
N-Substituent Variations
The N-substituent impacts steric bulk, hydrogen-bonding capacity, and pharmacokinetic properties.
Notes:
- Polar substituents (e.g., morpholinopropyl in ) enhance water solubility but may increase metabolic liability.
Purity and Characterization
- Purity : Analogs report purities ranging from >90% () to NLT 97% (), often verified via HPLC and LCMS.
- Spectroscopic Data : 1H NMR and ESIMS are standard for confirming structure (e.g., ).
Key Trends and Implications
Acyl Group Flexibility : Modifications to the acyl group allow tuning of electronic properties and steric bulk.
N-Substituent Design : Polar or saturated substituents (e.g., tetrahydrofurfurylmethyl) may optimize solubility and bioavailability.
Stereochemistry : Chiral analogs (e.g., ) highlight the importance of enantiomeric resolution in drug development.
Biological Activity
The compound 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of pyrrole derivatives often involves their interaction with cellular targets such as enzymes and receptors. For 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, the following mechanisms have been proposed:
- Inhibition of Tubulin Polymerization : Similar to other methoxybenzoyl derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
- Antioxidant Activity : Pyrrole compounds are known for their ability to scavenge free radicals, which can contribute to their anticancer properties by reducing oxidative stress within cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrrole derivatives. A notable study found that a series of 3-substituted pyrrole derivatives exhibited significant antiproliferative effects against various cancer cell lines. The compound was shown to have comparable efficacy to established chemotherapeutics like Paclitaxel .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MGC80-3 (gastric) | 10.0 | Induces necrosis |
| PC-3 (prostate) | 5.0 | Cell cycle arrest |
| A375 (melanoma) | 7.5 | Apoptotic effects observed |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrrole ring can significantly influence biological activity. For instance, substituents at the 4-position of the methoxybenzoyl group were found to enhance cytotoxicity against cancer cells while minimizing effects on normal cells .
Case Studies
- In Vivo Efficacy : In a study involving human prostate cancer xenografts, treatment with the compound led to a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate ranging from 30% to 50% depending on dosage .
- Multidrug Resistance : The compound demonstrated potential in overcoming multidrug resistance (MDR) in cancer cells by effectively inhibiting P-glycoprotein-mediated drug efflux mechanisms. This was particularly noted in studies involving MDR-overexpressing cell lines, suggesting that it could be a candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, and how can structural purity be validated?
- Methodology :
- Step 1 : Use a coupling reaction between a pyrrole-2-carboxylic acid derivative and tetrahydrofurfurylamine. For example, activate the carboxylic acid using EDCI/HOBt or thionyl chloride to form an acyl chloride intermediate (as seen in analogous syntheses of pyrrole derivatives in and ).
- Step 2 : Introduce the 4-methoxybenzoyl group via nucleophilic acyl substitution. Monitor reaction progress using TLC or HPLC.
- Validation : Confirm structural integrity via H/C NMR (to identify methoxy and tetrahydrofuran moieties) and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography (as in ) may resolve stereochemical ambiguities .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?
- Methodology :
- Primary Techniques :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the tetrahydrofuran and pyrrole regions.
- IR Spectroscopy : Confirm the presence of carbonyl (amide, benzoyl) and methoxy groups.
- Contradictions : If NMR signals conflict with expected values (e.g., due to tautomerism in pyrrole rings), use variable-temperature NMR or computational modeling (DFT) to assess conformational dynamics .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Assay Selection : Prioritize targets based on structural analogs. For example, pyrrole-2-carboxamides often exhibit kinase or protease inhibition ( ). Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) at varying concentrations (1 nM–10 µM).
- Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks.
- Data Interpretation : Calculate IC values using nonlinear regression. Cross-validate hits in cell-based assays (e.g., proliferation assays in cancer lines) .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodology :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinases) using crystal structures from the PDB. Compare binding poses with experimental IC values.
- Step 2 : If discrepancies arise, assess solvent effects, protein flexibility, or off-target interactions via molecular dynamics (MD) simulations (GROMACS/AMBER).
- Step 3 : Validate computationally refined hypotheses using mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodology :
- Library Design : Modify substituents systematically (e.g., methoxy → ethoxy, tetrahydrofuran → tetrahydropyran) using parallel synthesis or combinatorial chemistry.
- Data Analysis : Employ multivariate statistical methods (PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity.
- Validation : Use crystallographic data (e.g., ) to confirm key interactions (e.g., hydrogen bonding with the benzoyl group) .
Q. What advanced computational tools are recommended for predicting metabolic stability and toxicity?
- Methodology :
- Metabolism Prediction : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., oxidation of tetrahydrofuran or demethylation of methoxy groups).
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity. Cross-reference with experimental cytochrome P450 inhibition assays.
- Mitigation : Introduce steric hindrance (e.g., methyl groups) near labile sites to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
